molecular formula C29H51ClN2O2 B13832111 DC-Cholesterol.HCl

DC-Cholesterol.HCl

Cat. No.: B13832111
M. Wt: 495.2 g/mol
InChI Key: DLTMWOWDCXLJPW-KZJLQYOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: DC-Cholesterol.HCl is prepared from synthetic cholesterol. The synthesis involves attaching a quaternary amine salt to the 3-C position of cholesterol . The reaction typically involves the use of dimethylaminoethane and carbamoyl chloride under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: DC-Cholesterol.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

DC-Cholesterol.HCl has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high efficiency in forming stable liposomes and its ability to deliver a wide range of nucleic acids and drugs into cells. Its cationic nature and the presence of the quaternary amine group make it particularly effective in transfection studies and gene therapy applications .

Biological Activity

DC-Cholesterol hydrochloride (DC-Chol.HCl) is a cationic cholesterol derivative widely used in biomedical research, particularly in gene delivery and liposomal formulations. This article explores its biological activity, mechanisms of action, and applications in various studies, supported by data tables and case studies.

  • Chemical Name : (3β)-3-[N-[2-(Dimethylamino)ethyl]carbamate cholest-5-en-3-ol hydrochloride
  • Purity : ≥95%
  • Molecular Formula : C₃₂H₅₆N₂O₂·HCl

DC-Chol.HCl is characterized by its ability to form liposomes when combined with helper lipids such as dioleoylphosphatidylethanolamine (DOPE) through sonication or microfluidization. These liposomes can encapsulate nucleic acids, proteins, and small molecules for targeted delivery to cells and tissues.

DC-Chol.HCl acts primarily as a transfection agent by facilitating the uptake of genetic material into cells. The cationic nature of DC-Chol allows it to interact with negatively charged cell membranes, promoting endocytosis and subsequent release of the payload into the cytoplasm.

Key Mechanisms:

  • Liposomal Formation : When mixed with DOPE, DC-Chol forms unilamellar liposomes that enhance the stability and delivery efficiency of nucleic acids .
  • Cell Membrane Interaction : The cationic lipid interacts with the anionic surface of cells, leading to increased cellular uptake .
  • Endosomal Escape : Following endocytosis, the lipid composition aids in escaping from endosomes into the cytoplasm, enhancing transfection efficacy .

Gene Delivery

DC-Chol.HCl has been extensively studied for its role in gene therapy. Its effectiveness as a transfecting agent has been demonstrated in various cell lines:

StudyCell LineTransfection Efficiency (%)N/P Ratio
293T283:1
CTLL2-PD1303:1

In a comparative study, novel cationic lipids based on cholesterol showed higher transfection efficiencies than DC-Chol under optimized conditions, indicating ongoing research into improving lipid formulations for gene delivery .

Drug Delivery Systems

Recent advancements have highlighted the utility of DC-Chol.HCl in drug delivery systems. For example, cholesterol-modified formulations have shown improved pharmacokinetics and reduced systemic toxicity compared to conventional systems. In vivo studies demonstrated enhanced tumor targeting capabilities when using cholesterol-based nanoparticles .

Case Studies

  • Tumor Targeting with Cholesterol-Modified Liposomes :
    • A study utilized cholesterol-deficient membranes to enhance nanoparticle circulation time in blood and improve tumor targeting efficiency. The findings indicated that lower cholesterol levels correlated with better retention and targeting capabilities in vivo .
  • Safety Profile Assessment :
    • In a comparative toxicity study, DC-Chol was found to exhibit significant cytotoxicity at higher concentrations (100 μM), while newer cationic lipids demonstrated much lower toxicity profiles even at similar concentrations .

Properties

Molecular Formula

C29H51ClN2O2

Molecular Weight

495.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(dimethylamino)ethyl]carbamate;hydrochloride

InChI

InChI=1S/C29H50N2O2.ClH/c1-7-8-20(2)24-11-12-25-23-10-9-21-19-22(33-27(32)30-17-18-31(5)6)13-15-28(21,3)26(23)14-16-29(24,25)4;/h9,20,22-26H,7-8,10-19H2,1-6H3,(H,30,32);1H/t20-,22+,23+,24-,25+,26+,28+,29-;/m1./s1

InChI Key

DLTMWOWDCXLJPW-KZJLQYOGSA-N

Isomeric SMILES

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCN(C)C)C)C.Cl

Canonical SMILES

CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCN(C)C)C)C.Cl

Origin of Product

United States

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